

Physical and chemical properties of 2-(4-Hydroxycyclohexyl)acetic acid.

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Compound of Interest

Compound Name: 2-(4-Hydroxycyclohexyl)acetic acid

Cat. No.: B3021995

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An In-depth Technical Guide to the Physical and Chemical Properties of **2-(4-Hydroxycyclohexyl)acetic acid**

Introduction

2-(4-Hydroxycyclohexyl)acetic acid is a bifunctional organic compound featuring a cyclohexane core substituted with a hydroxyl group and an acetic acid moiety.^[1] This unique structure, possessing both a hydrogen bond donor/acceptor (hydroxyl) and an acidic group (carboxylic acid), makes it a valuable building block in medicinal chemistry and materials science. Its presence in the Human Metabolome Database suggests its relevance in biological systems. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic signatures, and standardized protocols for its characterization, designed to equip researchers with the foundational knowledge required for its effective application.

Chemical Identity and Structure

Accurate identification is paramount in scientific research. **2-(4-Hydroxycyclohexyl)acetic acid** is cataloged across multiple chemical databases, ensuring its unambiguous identification.

Chemical Identifiers

The compound is identified by several standard numbering systems, with different CAS Numbers often assigned to the mixture of isomers versus specific stereoisomers.

Identifier	Value	Source(s)
IUPAC Name	2-(4-hydroxycyclohexyl)acetic acid	[1][2]
Molecular Formula	C ₈ H ₁₄ O ₃	[1][2][3]
Molecular Weight	158.20 g/mol	[1][2][4]
CAS Number (cis/trans mixture)	99799-09-4	[1][2][3]
CAS Number (cis-isomer)	68592-22-3	[1]
CAS Number (trans-isomer)	68592-23-4	
PubChem CID	12702257	[1][3]
InChI Key	ALTAAUJNHYWOGS-UHFFFAOYSA-N	[1][3]

Molecular Structure

The molecule's functionality is dictated by its three primary components: a cyclohexane ring, a hydroxyl group, and a carboxylic acid group.[1] This structure imparts both hydrophilic and hydrophobic characteristics.

Caption: Core structure of **2-(4-Hydroxycyclohexyl)acetic acid**.

Stereoisomerism

The substitution pattern on the cyclohexane ring gives rise to cis and trans stereoisomers. In the cis isomer, the acetic acid and hydroxyl groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. This stereochemical difference can significantly influence physical properties and biological activity, as the spatial arrangement affects how the molecule interacts with other molecules or biological targets.[1]

Caption: Stereoisomers of **2-(4-Hydroxycyclohexyl)acetic acid**.

Physicochemical Properties

The interplay of the functional groups defines the compound's behavior in various chemical environments. The properties listed below are a combination of experimental and predicted values found in chemical databases.

Property	Value	Source(s)
Physical Form	Solid	
Boiling Point	326.4 °C at 760 mmHg	[3]
Density	1.166 g/cm ³	[3]
Water Solubility	Predicted: 27.1 g/L	
pKa (Strongest Acidic)	Predicted: 4.65	
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	3	
LogP (Octanol-Water Partition Coefficient)	Predicted: 0.69 - 0.93	

Discussion of Properties:

- **Acidity (pKa):** The predicted pKa of 4.65 is characteristic of a simple carboxylic acid. This indicates it is a weak acid that will be predominantly in its deprotonated (carboxylate) form at physiological pH (~7.4).
- **Solubility:** The molecule is predicted to be soluble in water. This is a direct consequence of the polar hydroxyl and carboxylic acid groups, which can engage in hydrogen bonding with water molecules. Its solubility is expected to be pH-dependent, increasing significantly in basic solutions due to the formation of the more polar carboxylate salt.
- **Lipophilicity (LogP):** The predicted LogP values are relatively low, suggesting a preference for hydrophilic environments over lipophilic ones. This is consistent with the presence of two highly polar functional groups.

Chemical Reactivity and Stability

The reactivity is dominated by its two functional groups.

- **Carboxylic Acid Group:** This group undergoes typical reactions of carboxylic acids, such as:
 - **Acid-Base Reactions:** Forms salts with bases.[\[1\]](#)
 - **Esterification:** Reacts with alcohols under acidic conditions to form esters.
 - **Amide Formation:** Can be converted to an acid chloride or activated with coupling reagents to react with amines, forming amides.
- **Hydroxyl Group:** The secondary alcohol can participate in:
 - **Esterification:** Reacts with carboxylic acids or acid chlorides to form esters.[\[1\]](#)
 - **Oxidation:** Can be oxidized to a ketone.[\[1\]](#)
 - **Etherification:** Can be converted into an ether under appropriate conditions.

Stability and Storage: The compound should be stored in a dry, sealed container at room temperature.[\[4\]](#) It is a stable molecule but should be kept away from strong oxidizing agents and strong bases.

Spectroscopic Characterization

While specific spectra for this exact compound are not readily available in public databases, its spectroscopic features can be reliably predicted based on well-established principles for its constituent functional groups.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Infrared (IR) Spectroscopy

An IR spectrum of this compound would be expected to show two highly characteristic absorptions:

- **O-H Stretch (Carboxylic Acid):** A very broad absorption band from approximately 2500 to 3300 cm^{-1} .[\[5\]](#) This broadness is due to strong hydrogen bonding between molecules in a

dimeric form.

- C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1710 and 1760 cm^{-1} .^[5] Dimeric, hydrogen-bonded acids typically absorb around 1710 cm^{-1} .^[5]
- O-H Stretch (Alcohol): A broad absorption around 3200-3600 cm^{-1} , which may be partially obscured by the much broader carboxylic acid O-H band.
- C-H Stretch (Aliphatic): Absorptions just below 3000 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:
 - -COOH Proton: A highly deshielded, broad singlet appearing far downfield, typically between 10-13 ppm.^{[6][8]} Its chemical shift is concentration-dependent.^[5]
 - -CH₂- (alpha to COOH): A doublet or multiplet around 2.2-2.5 ppm.
 - Cyclohexane Protons (-CH- and -CH₂-): A complex series of multiplets in the aliphatic region, approximately 1.0-2.0 ppm.
 - -CH-OH Proton: A multiplet whose chemical shift would depend on the solvent and concentration, typically 3.5-4.5 ppm.
- ^{13}C NMR:
 - -COOH Carbon: A signal in the downfield region, typically between 170-185 ppm.^{[6][8]}
 - -CH-OH Carbon: A signal in the range of 60-75 ppm.
 - Aliphatic Carbons: Signals for the -CH₂- (alpha to COOH) and the cyclohexane carbons would appear in the upfield region, from approximately 20-45 ppm.

Mass Spectrometry

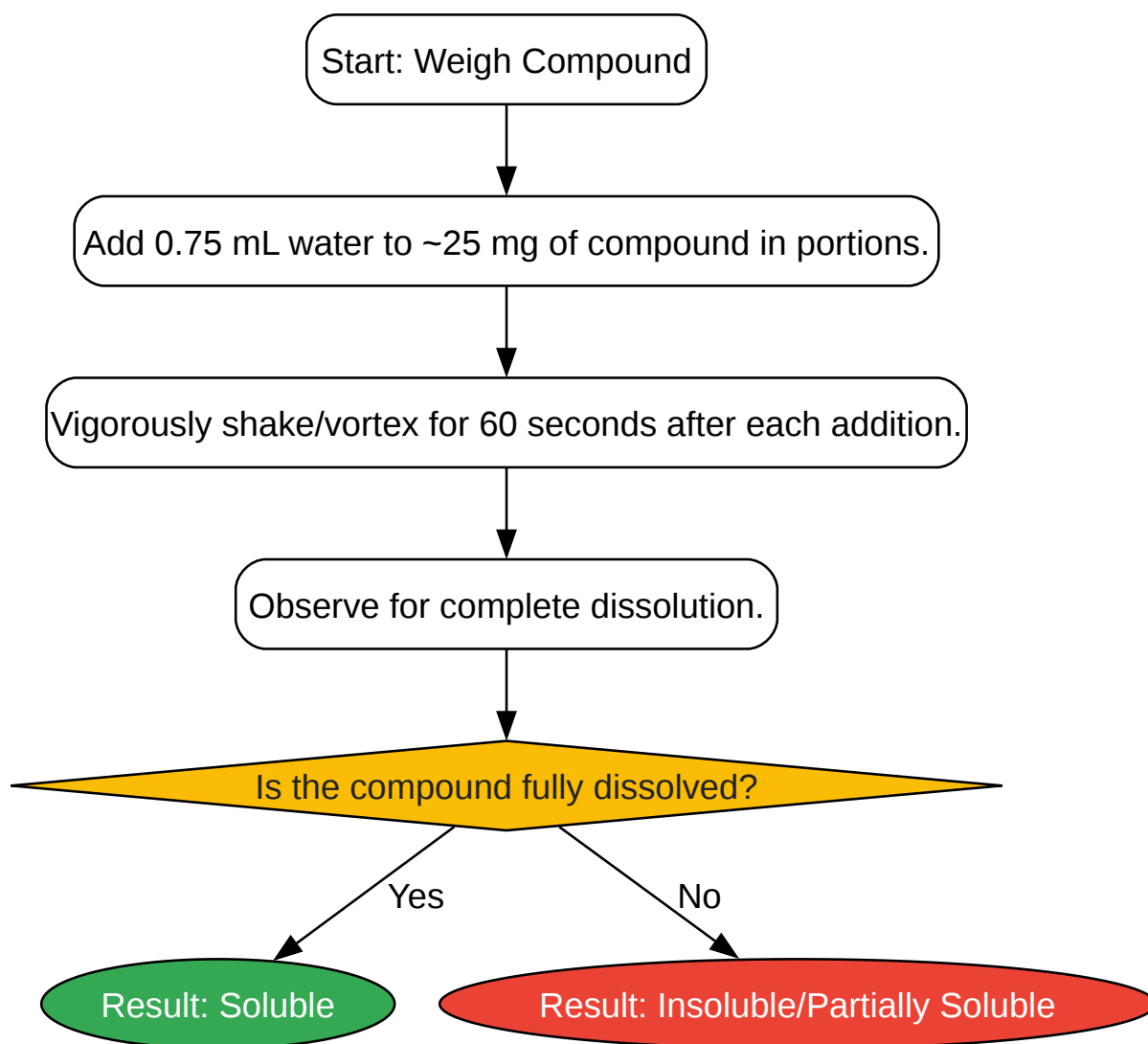
In mass spectrometry, carboxylic acids often exhibit characteristic fragmentation patterns, including the sequential loss of the hydroxyl group (17 amu) and then the carbonyl group (28 amu).^[8] The molecular ion peak (M^+) would be expected at $m/z = 158$.

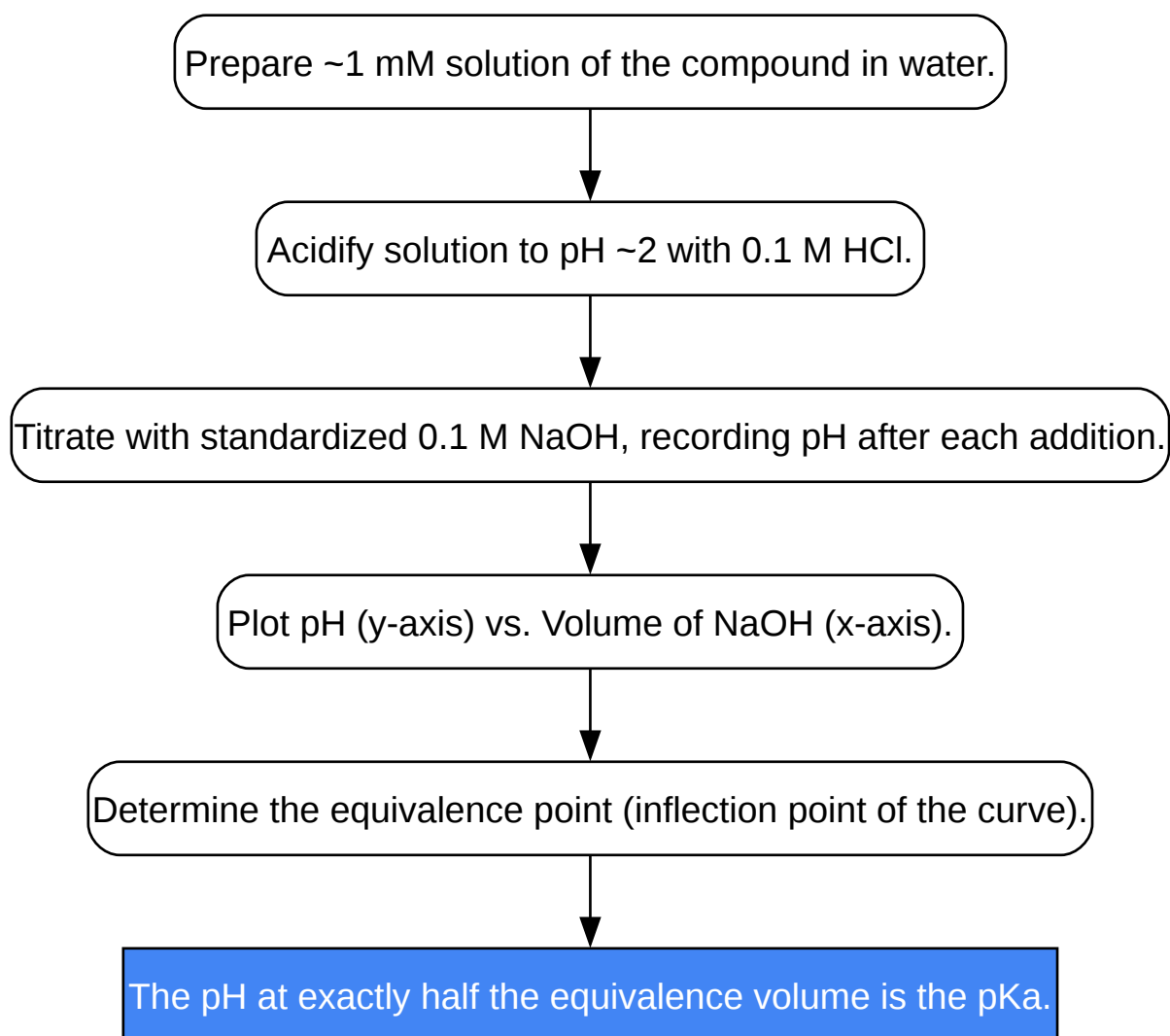
Experimental Protocols for Property Determination

The following sections describe standardized, reliable methods for determining key physicochemical properties.

Protocol: Determination of Aqueous Solubility

This protocol outlines a common method for determining the solubility of an organic acid. The principle relies on creating a saturated solution and quantifying the dissolved compound.





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